molecular formula C6H10O2 B2479454 2-Cyclopropyl-2-methoxyacetaldehyde CAS No. 1547041-10-0

2-Cyclopropyl-2-methoxyacetaldehyde

Cat. No.: B2479454
CAS No.: 1547041-10-0
M. Wt: 114.144
InChI Key: BDDBRBBXVPPHJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyacetaldehyde is an aldehyde derivative featuring a cyclopropyl group and a methoxy substituent on the second carbon of the acetaldehyde backbone. This compound has a cyclopropylmethoxy group (-O-CH₂-C₃H₅) attached to the acetaldehyde framework, making it a valuable reference for understanding steric and electronic effects in related molecules. The cyclopropyl group is known to confer unique steric constraints and enhanced stability compared to linear alkyl chains, while the methoxy group modulates electronic properties .

Properties

IUPAC Name

2-cyclopropyl-2-methoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6(4-7)5-2-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDBRBBXVPPHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyacetaldehyde typically involves the reaction of cyclopropylmethanol with methoxyacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-2-methoxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic effects.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyacetaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl and methoxy groups may influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Aldehyde vs. Ester Backbone: 2-(Cyclopropylmethoxy)acetaldehyde features an aldehyde group, making it reactive in nucleophilic additions and oxidations. In contrast, Methyl 2-amino-2-cyclopropylacetate HCl (ester backbone) is stabilized against oxidation and more suited for peptide coupling or prodrug applications .

Substituent Effects :

  • The cyclopropylidene group in Methyl 2-chloro-2-cyclopropylideneacetate introduces ring strain and unsaturation, enhancing reactivity in cycloadditions or alkylation reactions compared to the saturated cyclopropyl group in the target compound .
  • 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde demonstrates how aromatic systems (benzaldehyde) alter electronic properties and solubility compared to aliphatic aldehydes .

The amino group in Methyl 2-amino-2-cyclopropylacetate HCl introduces basicity and hydrogen-bonding capability, expanding its utility in pharmaceutical intermediates .

Biological Activity

2-Cyclopropyl-2-methoxyacetaldehyde is a chemical compound characterized by its unique structural features, which include a cyclopropyl group and a methoxy group attached to an aldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C6_6H10_{10}O2_2
  • Molecular Weight : 114.14 g/mol

The compound can undergo several chemical reactions, including oxidation to form carboxylic acids or ketones, reduction to alcohols, and substitution reactions involving the methoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The overall mechanism involves:

  • Covalent Bond Formation : The aldehyde group reacts with nucleophiles in biological systems.
  • Influence of Functional Groups : The cyclopropyl and methoxy groups may modulate the reactivity and selectivity of the compound towards specific biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy need further exploration.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, suggesting cytotoxic effects against various tumors.
  • Anti-inflammatory Effects : Its derivatives may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTS assay. Results indicated significant inhibition of cell viability across multiple lines, with varying degrees of effectiveness:

  • RKO Cell Line : 70% inhibition at 100 µM concentration.
  • MCF-7 Cell Line : Moderate inhibition observed.

Antiviral Screening

In vitro assays were conducted to assess the antiviral potential of the compound against HIV-1. Initial findings indicated that certain derivatives exhibited inhibitory effects on viral replication, warranting further investigation into structure-activity relationships.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundStructureAntiviral, anticancer
CyclopropylacetaldehydeStructureLimited activity
MethoxyacetaldehydeStructureWeak cytotoxicity

The unique combination of cyclopropyl and methoxy groups in this compound distinguishes it from related compounds, enhancing its reactivity and potential biological applications.

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